
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an indanamine core, a morpholinopropionyl group, and a phenyl group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Méthodes De Préparation
The synthesis of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- involves several steps, typically starting with the preparation of the indanamine coreThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- can be compared with other similar compounds, such as:
N-(Indan-1-yl)-2-morpholinopropionamide: This compound has a similar structure but lacks the phenyl group, which may result in different chemical and biological properties.
N-(2-Morpholinopropionyl)-1-indanamine: This compound has a similar structure but with variations in the positioning of the functional groups, leading to different reactivity and applications.
The uniqueness of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
63992-14-3 |
|---|---|
Formule moléculaire |
C22H26N2O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3-morpholin-4-yl-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C22H26N2O2/c25-21(10-11-24-12-14-26-15-13-24)23-22-19-9-5-4-8-18(19)16-20(22)17-6-2-1-3-7-17/h1-9,20,22H,10-16H2,(H,23,25) |
Clé InChI |
YMPJBUOORHWACE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(=O)NC2C(CC3=CC=CC=C23)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


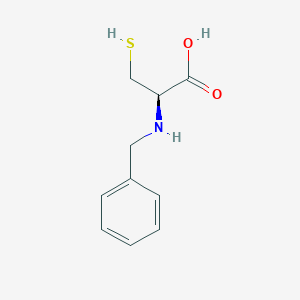
![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)


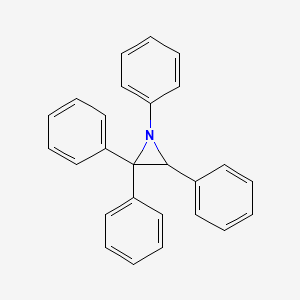
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
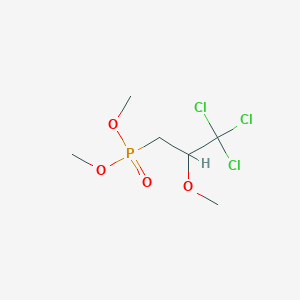
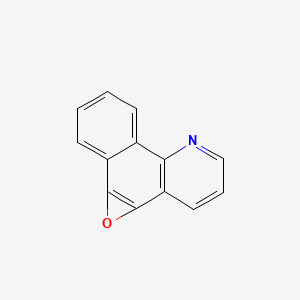
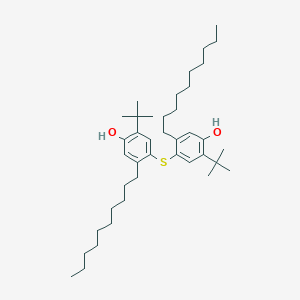

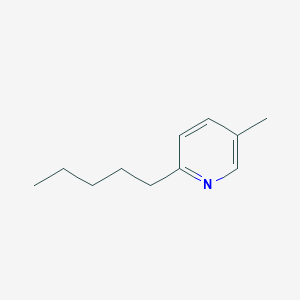
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)
